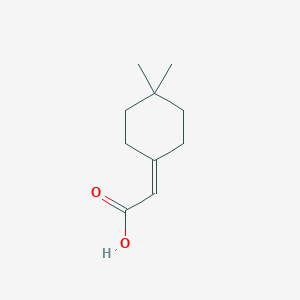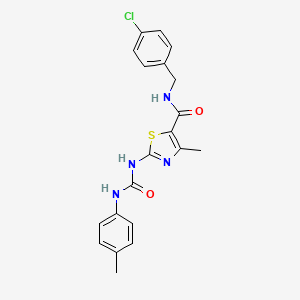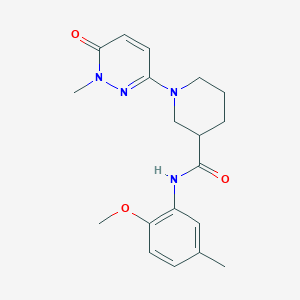
2-(4,4-Dimethylcyclohexylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,4-Dimethylcyclohexylidene)acetic acid” is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4,4-Dimethylcyclohexylidene)acetic acid” consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . More detailed structural information, such as NMR, HPLC, LC-MS, and UPLC data, can be found in the relevant documentation .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
In the realm of synthetic organic chemistry, the structural versatility and reactivity of compounds similar to 2-(4,4-Dimethylcyclohexylidene)acetic acid have led to significant advancements. For instance, the study on cyclopalladated complexes of related compounds has shed light on new emitters in solution at room temperature, illustrating the potential of such molecules in developing novel photophysical materials (Mancilha et al., 2011). This underscores the molecule's utility in creating materials with unique optical properties, potentially applicable in sensors, organic light-emitting diodes (OLEDs), and other photonic devices.
Drug Delivery Systems
The structural features of 2-(4,4-Dimethylcyclohexylidene)acetic acid analogs have been exploited in the design of drug delivery systems . For example, polyketal microparticles, incorporating structural motifs akin to this compound, have been developed for the enhanced delivery of therapeutic proteins to macrophages, demonstrating the compound's relevance in creating biodegradable polymers for targeted drug delivery (Lee et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4,4-dimethylcyclohexylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTMZHPNOBLDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC(=O)O)CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)


![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)
![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)
![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)


![1-tert-butyl-3-methyl-4-[(pentafluorophenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)
![4-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2843137.png)


![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
